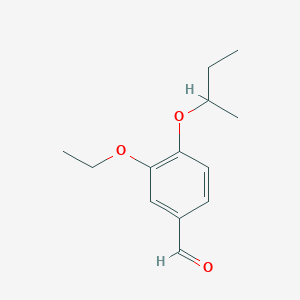

4-Sec-butoxy-3-ethoxybenzaldehyde

説明

Contextualization within Substituted Benzaldehydes and Aromatic Ethers

4-Sec-butoxy-3-ethoxybenzaldehyde belongs to the broad class of substituted benzaldehydes, which are organic compounds containing a benzaldehyde (B42025) core with one or more hydrogen atoms on the benzene (B151609) ring replaced by other functional groups. semanticscholar.org These substitutions can significantly alter the chemical and physical properties of the parent molecule. The aldehyde group itself is a highly reactive functional group, participating in a wide array of chemical transformations, including nucleophilic addition and condensation reactions. ncert.nic.inwikipedia.org

Furthermore, the presence of two ether linkages, specifically an ethoxy and a sec-butoxy group, classifies this compound as an aromatic ether. Aromatic ethers are characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group. Current time information in Bangalore, IN. This class of compounds is known for its relative stability and its role as a key structural motif in many natural and synthetic products. The ether groups in this compound are ortho and para directing in electrophilic aromatic substitution reactions, activating the benzene ring towards further functionalization. Current time information in Bangalore, IN.

The synthesis of such aromatic ethers can often be achieved through methods like the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. semanticscholar.org

Significance in Contemporary Organic Synthesis and Materials Chemistry

While specific research on this compound is not extensively documented in publicly available literature, its significance can be inferred from the applications of structurally similar alkoxy-substituted benzaldehydes. These compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Current time information in Bangalore, IN. The aldehyde functional group can be readily converted into a variety of other functionalities, making it a cornerstone for molecular elaboration.

In materials chemistry, derivatives of similar aromatic aldehydes, such as vanillin (B372448) and its analogues, are increasingly being explored for the development of novel polymers. The reactive sites on these molecules, including the aldehyde and alkoxy groups, can be modified to create monomers for polymerization. These bio-based polymers are of interest for applications in areas like hydrogels and resins, offering a renewable alternative to petroleum-based plastics. The specific nature of the alkoxy substituents can influence the thermal and mechanical properties of the resulting polymers.

Historical Development and Classification of Related Vanillin-Derived Structures

The study of alkoxy-substituted benzaldehydes has historical roots in the chemistry of natural products, most notably vanillin (4-hydroxy-3-methoxybenzaldehyde). wikipedia.org Vanillin is the primary chemical component of the extract of the vanilla bean and has been used as a flavoring agent for centuries. wikipedia.org The elucidation of its structure in the 19th century and the subsequent development of synthetic routes paved the way for the exploration of a vast array of related derivatives. wikipedia.org

Vanillin derivatives can be broadly classified based on the modifications to their functional groups. These include:

Hydroxy and Alkoxy Benzaldehydes: This group includes compounds where the hydroxyl group of vanillin is modified or where additional alkoxy groups are introduced. This compound falls into this category, being a derivative of ethylvanillin where the hydroxyl group is replaced by a sec-butoxy group. Studies on such derivatives have explored their potential biological activities. researchgate.net

Halogenated Benzaldehydes: These are derivatives where one or more halogen atoms are introduced onto the aromatic ring. researchgate.net

Nitrated Benzaldehydes: This class comprises vanillin derivatives containing one or more nitro groups on the benzene ring. researchgate.net

The development of synthetic methods to create these derivatives has been driven by the desire to fine-tune the properties of the parent molecule for various applications, from flavor and fragrance to pharmaceuticals and advanced materials. wikipedia.orgmdpi.com

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| Molecular Formula | C13H18O3 | sigmaaldrich.comchemscene.com |

| Molecular Weight | 222.28 g/mol | chemscene.com |

| CAS Number | 915907-98-1 | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| Storage Temperature | Room Temperature | sigmaaldrich.com |

Related Compound Properties: 4-Butoxy-3-methoxybenzaldehyde (B1271677)

For comparative context, the properties of the related compound 4-butoxy-3-methoxybenzaldehyde are presented below.

| Property | Value | Source |

| Molecular Formula | C12H16O3 | nih.gov |

| Molecular Weight | 208.25 g/mol | nih.gov |

| XLogP3 | 2.5 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

4-butan-2-yloxy-3-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-4-10(3)16-12-7-6-11(9-14)8-13(12)15-5-2/h6-10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPXBOGXXIEFIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=C(C=C(C=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388045 | |

| Record name | 4-butan-2-yloxy-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915907-98-1 | |

| Record name | 4-butan-2-yloxy-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Sec Butoxy 3 Ethoxybenzaldehyde

Established Reaction Pathways for the Formation of Alkoxybenzaldehydes

Traditional synthetic routes to alkoxybenzaldehydes typically involve a stepwise approach: the formation of the ether linkages on a phenolic precursor, followed by the introduction of the aldehyde group, or vice versa.

O-Alkylation Reactions for Ether Moiety Introduction (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers and is widely applied in both laboratory and industrial settings. wikipedia.org The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion, which is typically generated by deprotonating an alcohol with a suitable base. wikipedia.orgmasterorganicchemistry.combyjus.com For the synthesis of 4-sec-butoxy-3-ethoxybenzaldehyde, a plausible starting material is protocatechuic aldehyde (3,4-dihydroxybenzaldehyde). nih.govnih.gov

The synthesis would proceed via a two-step alkylation:

Formation of the Alkoxide: The phenolic hydroxyl groups of protocatechuic aldehyde are deprotonated using a base like sodium hydride (NaH) or potassium carbonate (K2CO3). youtube.comresearchgate.net The choice of base is critical; strong bases like NaH ensure complete deprotonation. youtube.com

Nucleophilic Attack: The resulting phenoxide(s) then react with the corresponding alkyl halides—ethyl halide (e.g., ethyl bromide) and sec-butyl halide (e.g., 2-bromobutane).

A significant challenge in this synthesis is controlling the regioselectivity and avoiding side reactions. Since there are two hydroxyl groups, a stepwise alkylation is necessary to introduce two different alkyl groups. This can be achieved by using one equivalent of base and one equivalent of the first alkyl halide, followed by purification and then a second alkylation step.

Table 1: Key Parameters in Williamson Ether Synthesis

| Parameter | Description | Relevance to Synthesis |

|---|---|---|

| Alcohol | The starting material containing the hydroxyl group(s). | Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) would be the precursor. nih.gov |

| Base | Used to deprotonate the alcohol to form the more nucleophilic alkoxide. | Common bases include NaH, K2CO3, and NaOH. youtube.comresearchgate.net |

| Alkyl Halide | Provides the alkyl group. Must have a good leaving group (I, Br, Cl). | Ethyl bromide and 2-bromobutane (B33332) would be used. The secondary nature of 2-bromobutane presents a challenge. wikipedia.orgmasterorganicchemistry.com |

| Solvent | The medium for the reaction. | Polar aprotic solvents (DMSO, THF) or the parent alcohol of the alkoxide are common choices. masterorganicchemistry.commdpi.com |

Functionalization of Aromatic Rings Leading to Aldehyde Groups

An alternative strategy involves starting with a pre-functionalized aromatic ring, 1-sec-butoxy-2-ethoxybenzene, and then introducing the aldehyde group in the final step. This process, known as formylation, is a type of electrophilic aromatic substitution. wikipedia.org Several named reactions can accomplish this, with the choice depending on the reactivity of the substrate and the desired regioselectivity.

Given that alkoxy groups are strong electron-donating and ortho-, para-directing substituents, the formylation of 1-sec-butoxy-2-ethoxybenzene would be expected to occur at the positions ortho or para to these groups. The desired product requires formylation at the C4 position, which is para to the ethoxy group and ortho to the sec-butoxy group.

Common formylation reactions include:

Vilsmeier-Haack Reaction: This method uses a phosphoryl chloride (POCl3) and a substituted formamide, like dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. rushim.ru It is effective for activated aromatic rings like phenol (B47542) ethers but may fail if the ring is highly substituted. rushim.ru

Gattermann-Koch Reaction: This reaction uses carbon monoxide and hydrochloric acid under high pressure with a catalyst. It is typically used for simple aromatic hydrocarbons and may be too harsh for complex substrates. wikipedia.org

Duff Reaction: This reaction uses hexamine (hexamethylenetetramine) to formylate highly activated aromatic compounds like phenols. wikipedia.org It typically directs the formyl group to the position ortho to the hydroxyl group. wikipedia.org

Reimer-Tiemann Reaction: While classic for phenols, this reaction often provides lower yields and can lead to isomeric mixtures.

For 1-sec-butoxy-2-ethoxybenzene, the Vilsmeier-Haack reaction would be a strong candidate due to the activated nature of the ring. The combined directing effects of the two alkoxy groups would need to be carefully considered to achieve the desired regioselectivity.

Table 2: Comparison of Aromatic Formylation Reactions

| Reaction | Reagents | Substrate Scope | Key Features |

|---|---|---|---|

| Vilsmeier-Haack | POCl3, DMF | Electron-rich aromatics (e.g., phenol ethers, anilines). rushim.ru | Generally mild conditions; good for activated rings. |

| Gattermann-Koch | CO, HCl, AlCl3/CuCl | Benzene (B151609), alkylbenzenes. wikipedia.org | Requires high pressure; less suitable for functionalized rings. |

| Duff Reaction | Hexamine, acid | Phenols and other highly activated rings. wikipedia.org | Primarily yields ortho-hydroxybenzaldehydes. |

| Ortho-lithiation | Organolithium base, formylating agent | O-Aryl carbamates. organic-chemistry.org | Provides salicylaldehydes in high yields via a one-pot process. organic-chemistry.org |

Novel Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes efficiency, atom economy, and selectivity. Novel strategies are continuously being developed to overcome the limitations of classical methods.

Multicomponent Reaction Strategies for Complex Scaffolds

While no specific MCR has been reported for the direct synthesis of this compound, a hypothetical strategy could be envisioned. Such a reaction might involve the condensation of simpler building blocks. For example, a three-component reaction could potentially involve:

A C2-synthon (containing the ethoxy group).

A C4-synthon (containing the sec-butoxy group).

A formyl group equivalent that reacts with an aromatic precursor.

MCRs like the Biginelli or Hantzsch reactions are well-established for creating complex heterocyclic scaffolds, and the principles could be adapted. organic-chemistry.orgmdpi.com The development of a novel MCR for this target molecule would represent a significant advancement in synthetic efficiency.

Chemo- and Regioselective Oxidation Techniques

A highly effective and modern approach to synthesizing aldehydes is the selective oxidation of the corresponding primary alcohol. In this case, the precursor would be (4-sec-butoxy-3-ethoxyphenyl)methanol. This final step is advantageous because the ether linkages are generally stable under many oxidative conditions, allowing for high chemoselectivity.

The primary challenge is to prevent over-oxidation of the aldehyde to the corresponding carboxylic acid (benzoic acid). researchgate.net Several modern catalytic systems have been developed to achieve this with high precision:

Catalytic Oxidation with H2O2: Systems using catalysts like iron(III) tosylate with hydrogen peroxide can selectively oxidize benzyl (B1604629) alcohols. The choice of solvent can be crucial in determining the final product; for instance, some systems yield the aldehyde in non-polar solvents and the acid in aqueous media. researchgate.net

Vanadium-Based Catalysts: A sustainable method using a vanadium-based catalyst (NH4VO3) with hydrogen peroxide and oxygen has been shown to selectively oxidize toluene (B28343) to benzaldehyde (B42025) with no traces of the alcohol or acid byproducts. mdpi.com This high selectivity makes it an appealing option for the oxidation of a substituted benzyl alcohol.

Microfluidic Systems: Immobilized gold nanoparticle (AuNP) catalysts within microreactors have demonstrated very high selectivity (94%) for the oxidation of benzyl alcohol to benzaldehyde. rsc.org

These methods offer mild reaction conditions and high selectivity, which are critical for the synthesis of a complex, multi-functionalized molecule like this compound.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Regardless of the chosen synthetic route, optimization of reaction conditions is paramount to maximize the yield and purity of the final product. researchgate.netresearchgate.net This involves systematically varying key parameters to find the ideal balance that favors product formation while minimizing side reactions.

Key parameters for optimization include:

Temperature: Reaction rates are highly sensitive to temperature. For the Williamson synthesis, lower temperatures may be needed to disfavor the E2 elimination pathway when using a secondary halide. wikipedia.orgmasterorganicchemistry.com

Solvent: The solvent can influence reactant solubility, reaction rates, and even the reaction pathway (e.g., SN2 vs. E2). masterorganicchemistry.comresearchgate.net

Catalyst: In catalytic reactions, such as selective oxidation or formylation, the choice of catalyst and its concentration are critical. The catalyst's activity and selectivity determine the reaction's efficiency. mdpi.comrsc.org

Reaction Time: Monitoring the reaction over time is necessary to determine the point of maximum product formation before significant decomposition or side product formation occurs. researchgate.net

Reactant Stoichiometry: The molar ratios of reactants, especially in multi-step syntheses or MCRs, must be carefully controlled to ensure complete conversion and avoid unwanted byproducts from excess reagents.

For example, in a reported synthesis of bis(indolyl)methanes, optimizing conditions by using blue light-emitting diodes at room temperature without a catalyst led to a 98% yield in a very short time. researchgate.net Similarly, studies on toluene oxidation have shown that factors like the catalyst-to-oxidant ratio and the presence of a co-catalyst (like O2) can increase benzaldehyde yield to around 30% under mild conditions. mdpi.com These examples underscore the importance of methodical optimization for achieving efficient and clean chemical synthesis.

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a critical parameter in the synthesis of this compound, which is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.com The solvent not only dissolves the reactants but also significantly influences the reaction rate and pathway.

In contrast, polar protic solvents, like ethanol, can also be used, particularly when the corresponding sodium alkoxide is utilized. masterorganicchemistry.com While these solvents can solvate the alkoxide, they may also participate in hydrogen bonding, which can slightly diminish the nucleophilicity of the alkoxide. The selection of the solvent is therefore a trade-off between reactivity and ease of downstream processing.

The table below summarizes the characteristics of common solvents used in this synthesis.

| Solvent | Type | Role in Williamson Ether Synthesis |

| Dimethylformamide (DMF) | Polar aprotic | Enhances nucleophilicity of the alkoxide, but can complicate product isolation. google.com |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar aprotic | Effectively solvates the cation, increasing the reactivity of the nucleophile. masterorganicchemistry.com |

| Ethanol | Polar protic | Can serve as both solvent and reactant source when using sodium ethoxide. masterorganicchemistry.com |

| Tetrahydrofuran (THF) | Polar aprotic | A common choice when strong bases like sodium hydride are used to generate the alkoxide. masterorganicchemistry.com |

Catalytic Systems and Promoters for Efficient Synthesis

To enhance the efficiency and selectivity of the synthesis of this compound, various catalytic systems are employed. Phase-transfer catalysts (PTCs) are particularly effective in this regard. PTCs facilitate the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction rate. bcrec.id

Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide, are commonly used as PTCs. google.com These catalysts are effective in promoting the Williamson ether synthesis under milder conditions and can lead to higher yields. google.combcrec.id The use of PTCs can also circumvent the need for anhydrous conditions and strong, hazardous bases. orgchemres.org

Recent research has also explored the use of multi-site phase-transfer catalysts, which can offer even greater catalytic activity. bcrec.id Furthermore, some synthetic approaches utilize metal catalysts, such as copper(II) carbonate, in conjunction with a base to facilitate the etherification. chemicalbook.com

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical factor that directly influences the rate of the Williamson ether synthesis. Generally, increasing the reaction temperature accelerates the reaction by providing the necessary activation energy for the nucleophilic substitution. However, excessively high temperatures can lead to side reactions, such as elimination, particularly with secondary alkyl halides. masterorganicchemistry.com

The synthesis of ethyl vanillin (B372448), a related compound, provides insight into typical reaction temperatures. For instance, the ethoxylation step is often carried out at elevated temperatures, ranging from 110 to 120 °C. chemicalbook.com A patent for a similar synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) specifies a reaction temperature range of 0-60 °C. google.com The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts.

Pressure is another parameter that can be manipulated, particularly when dealing with volatile reactants or when trying to influence the equilibrium of a reaction. In the synthesis of ethyl vanillin from 3-bromo-p-hydroxybenzaldehyde, the reaction is conducted under a pressure of 3750.38 - 4500.45 Torr. chemicalbook.com This control of pressure can be crucial for maintaining the desired reaction conditions and preventing the loss of volatile components.

Integration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals like this compound to minimize environmental impact and enhance economic viability. orgchemres.org

Utilization of Renewable Feedstocks and Bio-Based Solvents

A key aspect of green chemistry is the use of renewable starting materials. The synthesis of this compound often starts from ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde). nih.govnist.gov Ethyl vanillin itself can be synthesized from precursors derived from natural sources. For instance, it can be produced from safrole, which is obtained from essential oils. chemicalbook.com Another starting material, vanillin, which can be ethoxylated to ethyl vanillin, can be derived from lignin, a major component of wood and a renewable resource. google.com

The choice of solvents is also a major consideration in green chemistry. While traditional syntheses may use petroleum-derived solvents, there is a growing interest in using bio-based solvents. Ethanol, which can be produced through the fermentation of biomass, is a greener alternative to many polar aprotic solvents. masterorganicchemistry.com Research into solvent-free reaction conditions, often facilitated by microwave irradiation, represents a significant advancement in green synthetic methods. orgchemres.org

Process Intensification and Atom Economy Considerations

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. In the context of this compound synthesis, this can involve the use of continuous flow reactors instead of traditional batch reactors. Flow chemistry can offer better control over reaction parameters like temperature and pressure, leading to higher yields and reduced waste.

Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. The Williamson ether synthesis, when optimized, can have a good atom economy. The main byproduct is a salt, which is generally less harmful than byproducts from other reactions.

To further improve atom economy, researchers are exploring alternative synthetic routes that minimize the use of protecting groups and stoichiometric reagents. The use of catalytic systems, as discussed earlier, is a key strategy for improving atom economy by reducing the amount of reagents needed. orgchemres.org

Spectroscopic Characterization and Structural Elucidation of 4 Sec Butoxy 3 Ethoxybenzaldehyde

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Further research or de novo synthesis and characterization of 4-sec-butoxy-3-ethoxybenzaldehyde would be required to generate the specific spectroscopic data needed to fulfill the detailed article request. At present, the scientific community has not published this information in a publicly accessible format.

Mass Spectrometry Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for separating volatile compounds and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, GC-MS would serve two primary purposes: to assess the purity of a sample and to determine its molecular weight and structural features through fragmentation analysis.

In a typical GC-MS analysis, a pure sample of this compound would exhibit a single major peak in the chromatogram, confirming its purity. The mass spectrum associated with this peak would show the molecular ion ([M]⁺) peak. The expected nominal molecular weight of this compound (C₁₃H₁₈O₃) is 222 g/mol .

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Based on the fragmentation of similar molecules like 4-butoxy-3-methoxybenzaldehyde (B1271677) and other benzaldehyde (B42025) derivatives, the following key fragments would be anticipated docbrown.infonih.gov:

[M-H]⁺: Loss of a hydrogen atom from the aldehyde group, resulting in a stable acylium ion.

[M-CH₃]⁺: Loss of a methyl group from the sec-butoxy moiety.

[M-C₂H₅]⁺: Loss of an ethyl group, either from the ethoxy or sec-butoxy group.

[M-C₄H₉]⁺: Loss of the sec-butyl group.

[M-OC₄H₉]⁺: Cleavage of the sec-butoxy group.

[M-CHO]⁺: Loss of the formyl group.

The relative abundance of these fragment ions helps in piecing together the molecular structure. For instance, the mass spectrum of the closely related 4-ethoxy-3-methoxybenzaldehyde (B93258) shows a prominent molecular ion peak and characteristic fragments corresponding to the loss of the alkoxy substituents.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

| Fragment | Predicted m/z | Description |

| [C₁₃H₁₈O₃]⁺ | 222 | Molecular Ion (M⁺) |

| [C₁₃H₁₇O₃]⁺ | 221 | Loss of H |

| [C₁₂H₁₅O₃]⁺ | 207 | Loss of CH₃ |

| [C₁₁H₁₃O₃]⁺ | 193 | Loss of C₂H₅ |

| [C₉H₉O₃]⁺ | 165 | Loss of C₄H₉ |

| [C₁₂H₁₇O₂]⁺ | 193 | Loss of CHO |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy (typically to four or five decimal places). This allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.

For this compound (C₁₃H₁₈O₃), the theoretical monoisotopic mass can be calculated with high precision. Using the exact masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.00783, ¹⁶O = 15.99491), the exact mass is determined. While experimental HRMS data for the target compound is not published, computed data for the analogous 4-butoxy-3-methoxybenzaldehyde (C₁₂H₁₆O₃) shows a monoisotopic mass of 208.109944368 Da. nih.gov An experimental HRMS measurement for this compound would be expected to yield a value extremely close to its calculated exact mass, thereby confirming its elemental composition.

Table 3: Theoretical Exact Mass Calculation for this compound

| Element | Number of Atoms | Isotopic Mass | Total Mass |

| Carbon (¹²C) | 13 | 12.00000 | 156.00000 |

| Hydrogen (¹H) | 18 | 1.00783 | 18.14094 |

| Oxygen (¹⁶O) | 3 | 15.99491 | 47.98473 |

| Total Exact Mass | 222.12567 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide accurate bond lengths, bond angles, and torsion angles, unequivocally confirming its molecular structure.

Although a crystal structure for this compound has not been reported, extensive studies on other benzaldehyde derivatives provide insight into the likely structural features. spectrabase.com For instance, the crystal structures of various dimethoxybenzaldehyde isomers have been determined, revealing nearly planar molecular conformations. youtube.com It is expected that the benzaldehyde core of this compound would also be largely planar. The orientation of the ethoxy and sec-butoxy groups relative to the benzene (B151609) ring would be a key structural parameter determined by this analysis.

Table 4: Expected Crystallographic Data Parameters for a Benzaldehyde Derivative

| Parameter | Example Value/Information |

| Crystal System | Monoclinic / Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 5-15 |

| b (Å) | 5-20 |

| c (Å) | 10-25 |

| β (°) | 90-110 (for monoclinic) |

| Z (molecules/unit cell) | 2 or 4 |

| R-factor | < 0.05 for a good quality structure |

| Note: This table presents typical ranges and values for small organic molecules and is for illustrative purposes. |

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice, which is governed by intermolecular interactions. For substituted benzaldehydes, the crystal packing is often dominated by a combination of weak intermolecular forces. spectrabase.com

Analysis of the crystal structure of this compound would likely reveal the following types of interactions:

C-H···O Hydrogen Bonds: These are expected to be significant, with the aldehyde oxygen and the ether oxygens acting as hydrogen bond acceptors, and various aromatic and aliphatic C-H groups acting as donors. These interactions often link molecules into chains or sheets. nih.gov

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion, contributing to the stability of the crystal lattice.

Computational Chemistry and Theoretical Investigations of 4 Sec Butoxy 3 Ethoxybenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a common practice to employ hybrid functionals, like B3LYP, in conjunction with a suitable basis set, such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy for organic molecules.

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state, known as the global minimum on the potential energy surface. For a molecule like 4-sec-butoxy-3-ethoxybenzaldehyde, with its flexible ethoxy and sec-butoxy side chains, multiple local minima, or conformers, may exist.

The presence of the sec-butoxy group, in particular, introduces significant conformational flexibility due to rotation around the C-O ether bond. A thorough conformational analysis would involve systematically rotating the dihedral angles of the side chains to identify all stable conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature according to the Boltzmann distribution. The most stable conformer is the one with the lowest electronic energy.

Table 1: Illustrative Conformational Energy of this compound

| Conformer | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 0.00 |

| 2 | 0.75 |

| 3 | 1.20 |

| 4 | 1.85 |

Note: This table is illustrative and based on typical energy differences for similar alkoxy-substituted benzaldehydes. Specific values for this compound would require dedicated computational studies.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For aromatic aldehydes, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring and the oxygen atoms of the alkoxy groups. The LUMO is often a π*-orbital with significant contributions from the carbonyl group and the benzene ring.

Table 2: Frontier Orbital Energies and Related Properties (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap | 4.35 |

Note: These values are representative for similar substituted benzaldehydes and serve for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule.

In an MEP map, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the carbonyl and alkoxy groups. Regions of positive potential, shown in blue, are electron-poor and indicate sites for nucleophilic attack, such as the hydrogen atoms of the aldehyde group. Intermediate potential regions are usually colored green. The MEP surface provides a visual representation of the molecule's polarity and its potential interaction with other molecules. researchgate.net

Spectroscopic Property Predictions and Validation

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model and the optimized geometry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose within the DFT framework.

Calculated ¹H and ¹³C NMR chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and are often scaled to correct for systematic errors in the computational method. A good correlation between the calculated and experimental chemical shifts provides strong support for the proposed molecular structure. researchgate.net

Table 3: Illustrative Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Theoretical (ppm) | Experimental (ppm) |

| C=O | 191.5 | 190.8 |

| C-CHO | 130.2 | 129.9 |

| C-OEt | 148.7 | 148.1 |

| C-OsecBu | 154.3 | 153.5 |

| Aromatic C | 110.1-125.8 | 109.5-125.2 |

| OCH₂CH₃ | 64.5 | 64.1 |

| OCH₂C H₃ | 14.8 | 14.5 |

| OC H(CH₃)CH₂CH₃ | 76.9 | 76.2 |

| OCH(C H₃)CH₂CH₃ | 19.5 | 19.1 |

| OCH(CH₃)C H₂CH₃ | 29.0 | 28.6 |

| OCH(CH₃)CH₂C H₃ | 9.8 | 9.5 |

Note: Experimental data is not available for this specific compound. The values presented are hypothetical and for illustrative purposes, based on typical shifts for similar structures.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

The calculated vibrational spectrum can be used to assign the bands in an experimental spectrum to specific vibrational modes, such as the C=O stretch of the aldehyde, the C-O stretches of the ether groups, and the various vibrations of the aromatic ring. This detailed assignment can confirm the presence of specific functional groups and provide insights into the molecular structure. researchgate.net

Table 4: Illustrative Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| C=O Stretch | 1725 | 1690 |

| Aromatic C=C Stretch | 1615 | 1585 |

| C-O Stretch (Aryl-O) | 1270 | 1245 |

| C-H Stretch (Aldehyde) | 2880 | 2820 |

Note: These are representative values. Actual frequencies would require specific calculations for this compound.

Reaction Mechanism Studies through Computational Modeling

The synthesis of this compound likely involves key reactions such as Williamson ether synthesis to form the ether linkages and an electrophilic aromatic substitution to introduce the aldehyde group. Computational modeling would be an invaluable tool to elucidate the intricate details of these synthetic steps.

Transition State Analysis and Reaction Energetics for Key Synthetic Steps

A critical aspect of understanding a chemical reaction is the characterization of its transition states—the highest energy points along the reaction coordinate. Through computational methods like density functional theory (DFT), researchers could model the geometric and electronic structure of the transition states for the formation of the sec-butoxy and ethoxy groups on the benzene ring, as well as the introduction of the formyl group.

This analysis would yield crucial data on the activation energies required for these transformations. By calculating the energy differences between the reactants, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. This would not only confirm the feasibility of the proposed synthetic route but also provide insights into the thermodynamics and kinetics of the reactions.

Determination of Rate-Limiting Steps and Reaction Pathways

Furthermore, computational modeling can explore alternative reaction pathways. For instance, different reagents or catalysts could be modeled to see if they lower the activation energy of the rate-limiting step or open up more energetically favorable routes to the desired product. This predictive power of computational chemistry can save significant time and resources in experimental work.

Quantitative Structure-Property Relationship (QSPR) Applications

QSPR studies establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. While basic descriptors for this compound exist, a more extensive QSPR study could unlock a deeper understanding of its behavior.

Prediction of Physicochemical Descriptors and Reactivity Indices

Beyond TPSA and LogP, a wide array of other physicochemical descriptors could be computationally predicted for this compound. These include, but are not limited to, molecular weight, molar refractivity, polarizability, and dipole moment.

Reactivity indices, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also of significant interest. The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity. Other indices, like Fukui functions, can predict the most likely sites for nucleophilic and electrophilic attack on the molecule, offering a more nuanced view of its reactivity than simple resonance structures can provide.

Correlation with Experimental Parameters Beyond Basic Identification

The true power of QSPR lies in its ability to correlate these computationally derived descriptors with experimentally determined properties. For a molecule like this compound, one could develop QSPR models to predict properties such as its boiling point, melting point, solubility in various solvents, and even its spectroscopic characteristics (e.g., NMR chemical shifts, IR absorption frequencies).

To build a robust QSPR model, a dataset of structurally related compounds with known experimental properties would be required. By applying statistical methods like multiple linear regression or machine learning algorithms, a predictive model can be generated. Such a model for substituted benzaldehydes could then be used to accurately predict the properties of this compound, guiding its synthesis, purification, and application.

Chemical Transformations and Derivative Chemistry of 4 Sec Butoxy 3 Ethoxybenzaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde group is the most reactive site in the molecule, susceptible to both reduction and oxidation, as well as a variety of condensation and nucleophilic addition reactions.

Reductions to Alcohols and Alkanes

The aldehyde functional group of 4-sec-butoxy-3-ethoxybenzaldehyde can be readily reduced to a primary alcohol, (4-sec-butoxy-3-ethoxyphenyl)methanol, or further to a methyl group, 4-sec-butoxy-3-ethoxy-1-methylbenzene.

Catalytic Hydrogenation: A common method for the reduction of benzaldehyde (B42025) derivatives to their corresponding benzyl (B1604629) alcohols is catalytic hydrogenation. Various catalysts can be employed for this transformation. For instance, ruthenium catalysts supported on mesoporous carbon (Ru/CMK-3) have been shown to be effective for the hydrogenation of substituted benzaldehydes. The reaction conditions, such as temperature and hydrogen pressure, can be optimized to achieve high conversion and selectivity for the alcohol product. Electron-donating groups, such as the alkoxy groups present in this compound, are generally well-tolerated in these reactions. Manganese-based catalysts have also emerged as efficient alternatives for the chemoselective hydrogenation of aldehydes under mild, base-free conditions.

| Reactant | Product | Reagents and Conditions | Notes |

| This compound | (4-sec-butoxy-3-ethoxyphenyl)methanol | H₂, Catalyst (e.g., Ru/C, Pd/C, Mn complex) | Catalytic hydrogenation is a widely used method for this transformation. |

| This compound | 4-sec-butoxy-3-ethoxy-1-methylbenzene | e.g., Wolff-Kishner or Clemmensen reduction | Complete reduction to the alkane requires more forcing conditions. |

Oxidations to Carboxylic Acids

The aldehyde group can be oxidized to a carboxylic acid, forming 4-sec-butoxy-3-ethoxybenzoic acid. This transformation is a common reaction in organic synthesis.

Potassium Permanganate (B83412) Oxidation: The oxidation of substituted benzaldehydes, including those with alkoxy groups, can be effectively carried out using potassium permanganate (KMnO₄) under acidic conditions. A study on the oxidation of the structurally similar 3-ethoxy-4-hydroxybenzaldehyde with potassium permanganate in an acidic medium demonstrated that the reaction proceeds to the corresponding benzoic acid. The stoichiometry of the oxidation of benzaldehydes by permanganate has been established to be three moles of benzaldehyde reacting with two moles of permanganate.

Jones Oxidation: Another powerful method for oxidizing primary alcohols and aldehydes to carboxylic acids is the Jones oxidation. The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid and acetone, is a potent oxidizing agent. The reaction is typically rapid and gives high yields. For aldehydes that can form hydrates in the presence of water, such as this compound, the reaction proceeds to the carboxylic acid.

| Reactant | Product | Reagents and Conditions | Notes |

| This compound | 4-sec-butoxy-3-ethoxybenzoic acid | KMnO₄, H₂SO₄ (aq) | A common and effective method for this oxidation. |

| This compound | 4-sec-butoxy-3-ethoxybenzoic acid | CrO₃, H₂SO₄, Acetone | The Jones oxidation is a strong oxidizing system suitable for this transformation. |

Condensation Reactions for the Formation of Schiff Bases, Chalcones, and Other Adducts

The carbonyl group of this compound is electrophilic and can react with nucleophiles, such as primary amines and enolates, in condensation reactions to form a variety of adducts.

Schiff Base Formation: this compound can react with primary amines in a condensation reaction to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. The reaction between benzaldehyde and aniline to form a Schiff base is a well-established transformation. The formation of Schiff bases from substituted benzaldehydes and various amines is a common synthetic procedure.

Chalcone Formation (Claisen-Schmidt Condensation): In the presence of a base, this compound can undergo a Claisen-Schmidt condensation with a ketone containing α-hydrogens, such as acetophenone (B1666503), to form a chalcone. This reaction involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone characteristic of chalcones.

| Reactant 1 | Reactant 2 | Product Type | Reaction Name |

| This compound | Primary Amine (e.g., Aniline) | Schiff Base (Imine) | Schiff Base Condensation |

| This compound | Ketone (e.g., Acetophenone) | Chalcone | Claisen-Schmidt Condensation |

Nucleophilic Additions and Organometallic Reactions

The aldehyde group is susceptible to attack by a wide range of nucleophiles, including organometallic reagents like Grignard reagents.

Grignard Reactions: The reaction of this compound with a Grignard reagent (R-MgX) would proceed via nucleophilic addition of the organometallic species to the carbonyl carbon. This is followed by an aqueous workup to protonate the resulting alkoxide, yielding a secondary alcohol. For example, reaction with methylmagnesium bromide would produce 1-(4-sec-butoxy-3-ethoxyphenyl)ethanol.

Modifications and Elaboration of the Alkoxy Side Chains

The ether linkages of the alkoxy side chains are generally stable but can be cleaved under specific, often harsh, conditions.

Selective Cleavage of Ether Linkages

The selective cleavage of one ether group in the presence of another is a challenging synthetic problem. In this compound, the two ether linkages are a primary (ethoxy) and a secondary (sec-butoxy) alkyl aryl ether.

Acidic Cleavage: The cleavage of ethers is typically achieved using strong acids like HBr or HI. The mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the alkyl groups. For ethers with primary and secondary alkyl groups, the reaction generally proceeds via an Sₙ2 mechanism, where the halide ion attacks the less sterically hindered alkyl group. In the case of this compound, the ethoxy group is less sterically hindered than the sec-butoxy group, suggesting that under Sₙ2 conditions, cleavage would preferentially yield ethanol and 4-sec-butoxy-3-bromobenzaldehyde.

Lewis Acid Cleavage: Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl ethers. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃. For unsymmetrical ethers, the cleavage can exhibit selectivity. The cleavage of a secondary alkyl ether can proceed through a pathway with more Sₙ1 character, especially if a stable carbocation can be formed. The sec-butyl group can form a more stable secondary carbocation compared to the primary carbocation from the ethyl group. This suggests that with a reagent like BBr₃, there is a potential for selective cleavage of the sec-butoxy group.

| Ether Group | Potential Cleavage Product 1 | Potential Cleavage Product 2 | Reagents and Conditions | Mechanistic Consideration |

| Ethoxy | 3-Ethoxy-4-hydroxybenzaldehyde | Bromoethane | HBr or HI | Sₙ2 attack at the less hindered ethyl group. |

| Sec-butoxy | 4-Hydroxy-3-ethoxybenzaldehyde | 2-Bromobutane (B33332) | BBr₃ or HBr/HI | Potential for Sₙ1-like cleavage due to the more stable secondary carbocation. |

Derivatization and Chain Extension of Butoxy and Ethoxy Moieties

The alkoxy groups, specifically the sec-butoxy and ethoxy moieties, of this compound are generally stable under many reaction conditions. However, they can be chemically modified, most commonly through ether cleavage.

O-Dealkylation: The cleavage of ether bonds, or O-dealkylation, is a primary method for derivatizing the alkoxy groups. This process typically requires strong reagents to break the carbon-oxygen bond. For instance, fungal degradation using Polyporus dichrous has been shown to cause 4-dealkylation in analogous 4-alkoxybenzoic acids, converting them to their corresponding 4-hydroxybenzoic acid derivatives nih.gov. While this specific enzymatic reaction was demonstrated on related acids, it suggests a potential biochemical route for selectively removing the sec-butoxy group to yield 3-ethoxy-4-hydroxybenzaldehyde.

Chemical methods for ether cleavage often involve strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). These reactions would likely cleave both the sec-butoxy and ethoxy groups, leading to the formation of 3,4-dihydroxybenzaldehyde. The relative ease of cleavage depends on the nature of the alkyl group; the sec-butyl group may be more susceptible to cleavage under certain acidic conditions than the ethyl group due to the stability of the secondary carbocation intermediate.

Information regarding chain extension directly from the existing alkoxy groups is not extensively documented for this specific compound. Such transformations would likely involve initial dealkylation to the corresponding phenol (B47542), followed by re-alkylation with a different, functionalized alkyl halide.

Aromatic Ring Functionalization and Substituent Effects

The aromatic ring of this compound is activated towards electrophilic substitution by the two electron-donating alkoxy groups. The aldehyde group, being a meta-director and deactivating, also influences the position of substitution.

Electrophilic Aromatic Substitution Reactions

The sec-butoxy and ethoxy groups are ortho, para-directing. In this compound, the positions ortho and para to these activating groups are C2, C5, and C6. The aldehyde group at C1 directs incoming electrophiles to the C3 and C5 positions. The combined effect of these substituents determines the regioselectivity of electrophilic aromatic substitution reactions.

The most probable positions for electrophilic attack are C5 and, to a lesser extent, C2 and C6, based on the directing effects of the alkoxy groups. The C5 position is sterically accessible and activated by both the C4-sec-butoxy and C3-ethoxy groups.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, respectively. These reactions are often catalyzed by Lewis acids like aluminum chloride (AlCl₃).

| Reaction Type | Reagents | Probable Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4-sec-butoxy-3-ethoxybenzaldehyde |

| Bromination | Br₂, FeBr₃ | 5-Bromo-4-sec-butoxy-3-ethoxybenzaldehyde |

| Acylation | RCOCl, AlCl₃ | 5-Acyl-4-sec-butoxy-3-ethoxybenzaldehyde |

Directed Ortho Metalation (DoM) Strategies for Regioselective Substitution

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. harvard.edubaranlab.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. baranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles.

For this compound, the aldehyde group itself is not a strong DMG. However, it can be transiently converted into a more effective DMG, such as an α-amino alkoxide, by reaction with a lithium amide. harvard.edu This in situ-formed DMG can direct lithiation to the C2 position. The alkoxy groups themselves can also act as DMGs, although they are considered weaker than groups like amides or carbamates. baranlab.org Metalation directed by the C3-ethoxy group would favor the C2 position, while the C4-sec-butoxy group would favor the C5 position. The interplay between these directing groups and the reaction conditions would determine the final regiochemical outcome.

Potential DoM Strategy:

Protection/Derivatization of Aldehyde: The aldehyde is first reacted with a lithium amide (e.g., lithium N,N-diisopropylamide, LDA) to form an α-amino alkoxide.

Directed Lithiation: A strong base like sec-butyllithium (sec-BuLi), often in the presence of an additive like TMEDA (tetramethylethylenediamine), is used to deprotonate the aromatic ring at the position ortho to the directing group.

Electrophilic Quench: The resulting aryllithium species is reacted with an electrophile (e.g., I₂, Me₃SnCl, DMF) to introduce a new substituent. harvard.edu

Synthesis of Heterocyclic Systems Utilizing this compound as a Precursor

The aldehyde functional group makes this compound a valuable starting material for the synthesis of a wide range of heterocyclic compounds. nih.govrug.nl These reactions often involve condensation of the aldehyde with other molecules containing complementary functional groups.

Pyrimidine Derivatives and Analogs

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms. A patent describes the synthesis of 2,4-diamino-5-(3'-methoxy-4'-sec-butoxy-benzyl)pyrimidine from 3-methoxy-4-sec-butoxybenzaldehyde, a closely related analog. google.com This suggests that this compound could be used in similar synthetic routes.

One of the most common methods for pyrimidine synthesis is the Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis. cambridge.org

Generalized Biginelli Reaction Scheme:

Reactants: this compound, Ethyl acetoacetate, Urea

Product: A dihydropyrimidinone derivative with the 4-(sec-butoxy)-3-ethoxyphenyl substituent at the C4 position.

| Reactant | Role in Pyrimidine Ring |

| This compound | Provides C4 and the aryl substituent |

| Ethyl Acetoacetate | Provides C5, C6, and associated substituents |

| Urea | Provides N1, C2, and N3 |

The synthesis of 2,4-diamino-5-benzyl pyrimidines often involves the condensation of the aromatic aldehyde with a β-substituted propionitrile, followed by cyclization with guanidine. google.com

Other Nitrogen, Oxygen, and Sulfur-Containing Heterocycles

The aldehyde can participate in cyclization reactions to form a variety of other heterocyclic systems. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgnih.govresearcher.life

Nitrogen Heterocycles: Condensation with diamines can lead to the formation of heterocycles like benzimidazoles or quinoxalines. Reaction with compounds containing active methylene groups and amino groups can yield pyridines or quinolines.

Oxygen Heterocycles: Reactions such as the Perkin reaction, involving condensation with an acid anhydride and its corresponding salt, could potentially lead to coumarin derivatives, although this is less common for benzaldehydes lacking an ortho-hydroxyl group.

Sulfur Heterocycles: Thiazoles and other sulfur-containing heterocycles can be synthesized from aldehydes. researchgate.net For example, the Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. While the aldehyde itself is not a direct precursor in this specific named reaction, it can be converted into intermediates suitable for such cyclizations. For instance, reaction with a phosphorus ylide could form an α,β-unsaturated ketone, which could then be used to synthesize sulfur heterocycles like 1,2-dithioles. mdpi.com

Supramolecular Chemistry and Self-Assembly of Derivatives

The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The forces responsible for the spatial organization of these systems are intermolecular in nature. While research directly involving this compound in the formation of complex supramolecular structures is not extensively documented, the principles of designing such architectures can be understood by examining related dialkoxybenzaldehyde derivatives. These compounds serve as crucial building blocks for creating sophisticated host-guest systems, such as molecular clips and cavities, through controlled chemical transformations.

Design and Synthesis of Molecular Clips and Cavities from Related Compounds

Molecular clips are synthetic acyclic receptors featuring two arms connected by a spacer, designed to bind guest molecules in the cavity between the arms. A prominent strategy for synthesizing these structures involves the use of glycoluril derivatives. Glycoluril, a bicyclic bis-urea, can undergo condensation reactions with aldehydes to form the curved aromatic sidewalls of a molecular clip.

The general synthetic approach involves the acid-catalyzed condensation of a substituted benzaldehyde with a functionalized glycoluril dimer. For instance, glycoluril-based clips are often synthesized by reacting a glycoluril derivative with an appropriate aldehyde in the presence of an acid catalyst like methanesulfonic acid (MeSO₃H). The aldehyde effectively "caps" the glycoluril unit, forming the side walls of the clip. While specific examples using this compound are not detailed in the literature, its structural features—an aldehyde group for condensation and alkoxy substituents for modulating solubility and electronic properties—make it a plausible candidate for such syntheses.

The design of these molecular clips and cavities can be tailored by modifying the constituent parts:

The Aldehyde: The choice of benzaldehyde derivative influences the electronic properties and size of the cavity. The alkoxy groups on a compound like this compound would be expected to enhance the electron density of the aromatic rings, potentially influencing guest binding through π-π stacking interactions.

The Glycoluril Core: The glycoluril unit provides the rigid, curved scaffold. It can be functionalized on its convex side to introduce solubility groups or points for attachment to larger systems, such as polymers, without altering the guest-binding cleft.

The Spacer: In more complex structures like molecular tweezers, the nature of the spacer connecting the two binding arms dictates the flexibility and pre-organization of the host molecule.

A typical synthetic pathway to a glycoluril-based molecular clip starting from a generic substituted benzaldehyde is outlined below.

| Step | Reactants | Reagents and Conditions | Product | Purpose |

| 1 | Glycoluril, Paraformaldehyde | 9 M HCl, Room Temperature | Dichloromethylated Glycoluril Intermediate | Formation of a reactive glycoluril precursor. |

| 2 | Dichloromethylated Glycoluril Intermediate, Substituted Benzaldehyde | Acid Catalyst (e.g., MeSO₃H), Heat | Molecular Clip | Condensation reaction to form the aromatic walls of the clip. |

This modular approach allows for the creation of a wide variety of molecular clips and cavities with tunable properties for applications in molecular recognition, sensing, and materials science.

Investigation of Non-Covalent Interactions and Self-Assembly Behavior

The function of molecular clips and cavities is intrinsically linked to their ability to engage in non-covalent interactions and to self-assemble into larger, ordered structures. The derivatives formed from substituted benzaldehydes are designed to harness these interactions to bind guests or to form dimers and higher-order aggregates.

The primary non-covalent forces at play in the self-assembly of glycoluril-based clips derived from aromatic aldehydes include:

π-π Stacking: The aromatic sidewalls, formed from the benzaldehyde units, can stack with one another or with suitable aromatic guest molecules. The electron-donating nature of the ethoxy and sec-butoxy groups in a hypothetical clip derived from this compound would create an electron-rich aromatic surface, favoring interactions with electron-poor aromatic guests.

Hydrogen Bonding: While the core of the clip is largely aromatic and hydrophobic, functional groups on the periphery or on the guest molecule can engage in hydrogen bonding, adding specificity to the binding.

The self-assembly behavior, particularly the dimerization of molecular clips, is a critical aspect of their chemistry. This process is often studied using techniques like Variable-Temperature ¹H NMR spectroscopy. rsc.org By monitoring the chemical shifts of protons within the clip's cavity at different temperatures, the equilibrium between the monomeric and dimeric states can be investigated, allowing for the calculation of thermodynamic parameters such as the association constant (Kₐ).

| Interaction Type | Contributing Molecular Feature | Significance in Self-Assembly |

| π-π Stacking | Aromatic sidewalls from the benzaldehyde unit | Drives dimerization and guest binding of aromatic molecules. |

| Hydrophobic Effect | Alkoxy chains (ethoxy, sec-butoxy) and aromatic core | Primary driving force for association in polar solvents like water. |

| Hydrogen Bonding | Potential functional groups on the clip's exterior or guest | Provides directionality and specificity to interactions. |

| Van der Waals Forces | Overall molecular shape and surface | Contributes to the stability of the assembled state. |

The selective homodimerization of glycoluril molecular clips makes them valuable motifs in supramolecular chemistry, with potential applications in the development of reversibly cross-linked and self-healing polymeric materials. rsc.org The introduction of specific benzaldehyde derivatives allows for the fine-tuning of these non-covalent interactions, thereby controlling the self-assembly process and the properties of the resulting supramolecular architectures.

Advanced Analytical Methodologies for Characterizing 4 Sec Butoxy 3 Ethoxybenzaldehyde and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of moderately polar, non-volatile compounds like 4-sec-butoxy-3-ethoxybenzaldehyde. It is extensively used for determining the purity of synthesized batches by separating the main compound from starting materials, by-products, and degradation products. In a typical analytical setup, a reversed-phase column (such as a C18 or Phenyl column) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV-Vis detector, leveraging the chromophoric nature of the benzaldehyde (B42025) functional group.

For instance, a stability-indicating HPLC method developed for benoxinate, a compound also containing a butoxy group, utilized a phenyl column with an acetonitrile-buffer mobile phase, demonstrating excellent resolution between the active compound and its degradation products. nih.gov Similar principles are applied to assess the purity of this compound, where method validation would establish linearity, accuracy, and precision.

Furthermore, HPLC can be scaled up for preparative separation. This allows for the isolation and purification of this compound from complex reaction mixtures, yielding a high-purity standard for further research or use. By adjusting column dimensions, flow rates, and injection volumes, significant quantities of the target compound can be purified. The analysis of benzaldehyde derivatives in fungal extracts has demonstrated the power of HPLC in isolating specific metabolites from a complex biological matrix. mt.com

Table 1: Illustrative HPLC Parameters for Analysis of Benzaldehyde Derivatives

| Parameter | Analytical HPLC | Preparative HPLC |

| Column Type | Reversed-Phase C18, 4.6 x 250 mm, 5 µm | Reversed-Phase C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase | Acetonitrile:Water Gradient | Isocratic Acetonitrile:Water |

| Flow Rate | 1.0 mL/min | 20.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) | UV-Vis (at a specific wavelength) |

| Temperature | 25 °C | Ambient |

| Injection Volume | 10 µL | 500 µL - 2 mL |

| Application | Purity testing, impurity profiling | Isolation and purification of target compound |

Gas Chromatography (GC) for Volatile Components and Reaction Monitoring

Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile compounds and is thus highly suitable for this compound and any volatile impurities or reactants associated with its synthesis. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.

In practice, a small amount of the sample is injected into the GC, where it is vaporized. An inert carrier gas (like helium or nitrogen) transports the vaporized sample through a capillary column. Compounds are separated based on their volatility and polarity, with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD) commonly used for detection and quantification. GC is invaluable for monitoring the progress of a reaction by tracking the disappearance of volatile starting materials (e.g., precursors to the sec-butoxy or ethoxy groups) and the appearance of the this compound product. It can also detect volatile by-products that might indicate side reactions. The analysis of volatile compounds in wine, for instance, showcases the capability of GC to separate a large number of components in a complex mixture. nih.gov

Table 2: Typical GC Conditions for Volatile Benzaldehyde Analysis

| Parameter | Setting |

| Column Type | Capillary Column (e.g., DB-5, HP-5ms) |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 60°C, ramp to 280°C at 10°C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Application | Monitoring reaction progress, quantifying volatile impurities |

Hyphenated Techniques for Complex Mixture Analysis and Trace Component Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power, providing not just retention time data but also structural information.

LC-MS combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This technique is exceptionally powerful for identifying and quantifying non-volatile derivatives, polar by-products, or degradation products of this compound that are not amenable to GC analysis. After separation on the LC column, the eluent is directed to an ion source (e.g., electrospray ionization - ESI) which generates ions that are then analyzed by the mass spectrometer.

LC-MS can provide the molecular weight of unknown peaks in a chromatogram, and tandem MS (LC-MS/MS) can yield structural fragments, facilitating the definitive identification of trace-level impurities. wikipedia.org For example, an HPLC-MS method was used to identify 4-amino-3-butoxybenzoic acid as the major degradation product of benoxinate, highlighting the technique's utility in structural elucidation. nih.gov

GC-MS is the gold standard for the identification of volatile and semi-volatile compounds. google.com As components elute from the GC column, they enter the ion source of the mass spectrometer (typically using electron ionization - EI), where they are fragmented into characteristic patterns. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" that can be compared against spectral libraries for positive identification.

This technique is crucial for confirming the identity of the this compound peak in a chromatogram and for identifying unknown volatile impurities. Studies on complex aromatic samples have demonstrated that GC coupled with high-resolution mass spectrometry (GC-QTOF MS) can accurately quantify benzaldehyde and related compounds, avoiding interference from the sample matrix. youtube.com

Table 3: Example of Compounds Identified in Benzaldehyde-Related Matrices using GC-MS

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Application |

| Benzaldehyde | 9.5 | 106, 105, 77 | Product Identification |

| Toluene (B28343) | 5.2 | 92, 91, 65 | Starting Material Monitoring |

| Benzyl (B1604629) Alcohol | 10.1 | 108, 107, 79, 77 | By-product Identification |

| Benzoic Acid | 14.3 | 122, 105, 77 | Oxidation Product Analysis |

Note: Retention times and fragments are illustrative and depend on the specific method used.

In-Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

In-situ spectroscopic techniques, often referred to as Process Analytical Technology (PAT), allow for the real-time monitoring of chemical reactions as they occur, without the need for sample extraction. mt.comwikipedia.org This provides immediate insight into reaction kinetics, the formation of transient intermediates, and the point of reaction completion.

For the synthesis of this compound, Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable. An immersion probe can be placed directly into the reaction vessel.

FTIR Spectroscopy: Can monitor the reaction by tracking the disappearance of reactant-specific infrared bands and the appearance of product bands. For example, the formation of the aldehyde can be monitored by observing the growth of the characteristic carbonyl (C=O) stretching band around 1700-1715 cm⁻¹. researchgate.net Real-time FTIR has been successfully used to monitor Curtius rearrangement reactions in flow chemistry, providing kinetic data and impurity profiles. americanpharmaceuticalreview.com

Raman Spectroscopy: Is highly complementary to FTIR, being particularly sensitive to non-polar bonds and less sensitive to interference from aqueous solvents. It can be used to monitor changes in the aromatic ring substitution pattern or the disappearance of specific reactant bonds. spectroscopyonline.com Real-time Raman has been used to monitor various organic reactions, including the Claisen-Schmidt condensation involving benzaldehyde, by tracking characteristic spectral signals of the product. beilstein-journals.org

These in-situ methods enable precise control over reaction conditions, leading to improved yield, purity, and process safety. youtube.com

Quantitative Analytical Techniques for Reaction Yield Determination and Process Control

Accurate quantification is vital for determining reaction yield and for implementing process controls in the manufacture of this compound. Both HPLC and GC are the primary tools for this purpose.

To achieve accurate quantitative results, a calibration curve is first established using certified reference standards of the analyte at several known concentrations. The peak area response from the detector is plotted against concentration, and a linear regression is applied. The concentration of the analyte in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve.

The use of an internal standard is a common practice to improve precision and accuracy. An internal standard is a compound with similar chemical properties to the analyte, which is added in a constant amount to all standards and samples. By plotting the ratio of the analyte peak area to the internal standard peak area, variations from injection volume inconsistencies can be corrected. For example, in a patented process for benzaldehyde production, chlorobenzene (B131634) was used as an internal standard for analysis. google.com

Method validation includes determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified with acceptable precision. These parameters are critical for analyzing trace impurities and for ensuring the robustness of the manufacturing process control strategy.

Research Uncovers Scant Data on Environmental Impact of this compound

Despite its presence in chemical databases, a comprehensive review of publicly available scientific literature and environmental studies reveals a significant lack of data on the environmental impact and degradation of the chemical compound this compound. Investigations into its life cycle, environmental fate, and potential ecological effects have yielded no specific research findings, leaving a critical knowledge gap regarding its journey and impact on the natural world.

Efforts to construct a detailed environmental profile for this compound were unsuccessful as no studies were found pertaining to its life cycle assessment (LCA), including its cradle-to-gate environmental impact or comparative analyses of its synthetic pathways. Consequently, information regarding the energy consumption, raw material usage, and waste generation associated with its production remains unquantified in the public domain.

Similarly, the environmental fate and persistence of this compound are currently unknown. There is no available research on its abiotic degradation pathways, such as how it might break down when exposed to sunlight (photolysis) or water (hydrolysis). Furthermore, studies on its biotic degradation, which would detail how microorganisms might transform or break down the compound, are also absent from the scientific record.

The absence of this critical environmental data highlights a need for further research to understand the potential consequences of the production and use of this compound.

Environmental Impact and Degradation Studies of 4 Sec Butoxy 3 Ethoxybenzaldehyde

Ecological Interactions and Phytotoxicity Studies

Impact on Plant Growth and Soil Microorganism Activity

Aldehydes in the environment can have a dual effect on plant life. At high concentrations, they are generally considered to be phytotoxic, potentially inhibiting normal plant growth and development. nih.gov Conversely, some aldehydes, at lower concentrations, have been observed to stimulate plant growth and trigger certain stress response mechanisms. nih.gov The specific effects of 4-Sec-butoxy-3-ethoxybenzaldehyde on different plant species, including potential for bioaccumulation, would require targeted research.

Industrial contaminants, as a broad category, can significantly alter soil ecosystems. numberanalytics.com The introduction of such chemicals can be toxic to soil microorganisms, leading to a reduction in their populations and a shift in the composition of the microbial community. numberanalytics.com These microorganisms are crucial for nutrient cycling and the breakdown of organic matter, processes that are vital for soil fertility and plant health. discoveryjournals.org The impact of this compound on the diverse microbial communities in the soil, including bacteria and fungi responsible for decomposition and nutrient transformation, remains an area for future investigation. The response of specific microbial guilds to the presence of this compound would determine its ultimate fate and influence on soil biogeochemistry.

Identification of Environmental Transformation Products and Their Ecological Implications

There is a lack of specific research on the environmental transformation and degradation pathways of this compound. However, the degradation of structurally similar compounds, such as benzaldehyde (B42025), can offer insights into potential transformation processes. Benzaldehyde itself is known to be biodegradable and is not considered a persistent environmental contaminant. ohio.gov It can be metabolized by microorganisms and does not tend to bioaccumulate in tissues. ohio.govwikipedia.org

The environmental fate of a substituted benzaldehyde like this compound would likely involve microbial degradation. Bacteria in soil and sediment have been shown to degrade various components of gasoline, including benzene (B151609) derivatives, through enzymatic pathways. nih.gov The specific enzymes and metabolic pathways involved in the breakdown of this compound would determine the identity of its transformation products. For instance, the degradation of other complex organic molecules, like the anthelmintic compound albendazole (B1665689) (a benzimidazole (B57391) derivative), by soil bacteria leads to the formation of various metabolites. nih.gov